

# 6-Fluoro-2-phenylquinoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 6-Fluoro-2-phenylquinoline

Cat. No.: B15046083

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This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of **6-Fluoro-2-phenylquinoline**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development. While direct experimental data for this specific compound is limited, this guide synthesizes information from closely related analogs and derivatives to provide a robust starting point for further investigation.

## Molecular Structure and Identifiers

**6-Fluoro-2-phenylquinoline** is a heterocyclic aromatic compound featuring a quinoline core substituted with a fluorine atom at the 6-position and a phenyl group at the 2-position.

Table 1: Molecular Identifiers and Descriptors

Identifier	Value	Source
IUPAC Name	6-Fluoro-2-phenylquinoline	Inferred
Molecular Formula	C <sub>15</sub> H <sub>10</sub> FN	Inferred from --INVALID-LINK-- [1]
Canonical SMILES	<chem>c1ccc(cc1)c2nc3cc(c(cc3c2)F)</chem>	Inferred
CAS Number	Not available	N/A

## Physicochemical Properties

Precise experimental data for the physicochemical properties of **6-Fluoro-2-phenylquinoline** are not readily available in the public domain. However, properties can be estimated based on the known values of analogous compounds. For comparison, data for the closely related 6-Fluoro-2-methylquinoline is provided.

Table 2: Estimated and Comparative Physicochemical Properties

Property	Estimated Value for 6-Fluoro-2-phenylquinoline	Experimental Value for 6-Fluoro-2-methylquinoline	Source (Analog)
Molecular Weight	~223.25 g/mol	161.18 g/mol	PubChem CID: 70784[2]
Melting Point	Estimated to be higher than 49-53 °C	49-53 °C	Sigma-Aldrich
Boiling Point	Not available	Not available	N/A
Solubility	Expected to be sparingly soluble in water, soluble in organic solvents.	Not available	N/A
logP	Estimated to be > 2.7	2.7	PubChem CID: 70784[2]

Note: The presence of the larger, more hydrophobic phenyl group in **6-Fluoro-2-phenylquinoline** is expected to increase the molecular weight, melting point, and logP compared to its methyl-substituted analog.

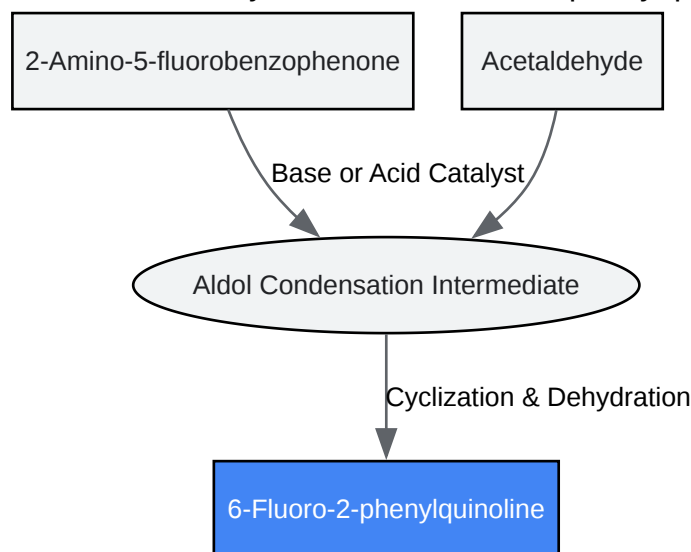
## Synthesis and Characterization

The most common and versatile method for the synthesis of quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive  $\alpha$ -methylene group.

## Proposed Synthetic Route: Friedländer Synthesis

A plausible synthetic route to **6-Fluoro-2-phenylquinoline** involves the reaction of 2-amino-5-fluorobenzophenone with a compound providing a two-carbon component, such as acetaldehyde or its equivalent.

Proposed Friedländer Synthesis of 6-Fluoro-2-phenylquinoline



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Caption: Proposed Friedländer synthesis of **6-Fluoro-2-phenylquinoline**.

## General Experimental Protocol (Hypothetical)

- **Reaction Setup:** To a solution of 2-amino-5-fluorobenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add acetaldehyde (1.2 eq).
- **Catalyst Addition:** Slowly add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
- **Reaction Conditions:** Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Characterization

The structure of the synthesized **6-Fluoro-2-phenylquinoline** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR should show characteristic signals for the aromatic protons on both the quinoline and phenyl rings.
  - $^{13}\text{C}$  NMR will confirm the number of unique carbon atoms.
  - $^{19}\text{F}$  NMR will show a singlet corresponding to the fluorine atom at the 6-position.
- Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching of the aromatic rings would be expected.

## Potential Biological Activity and Signaling Pathways

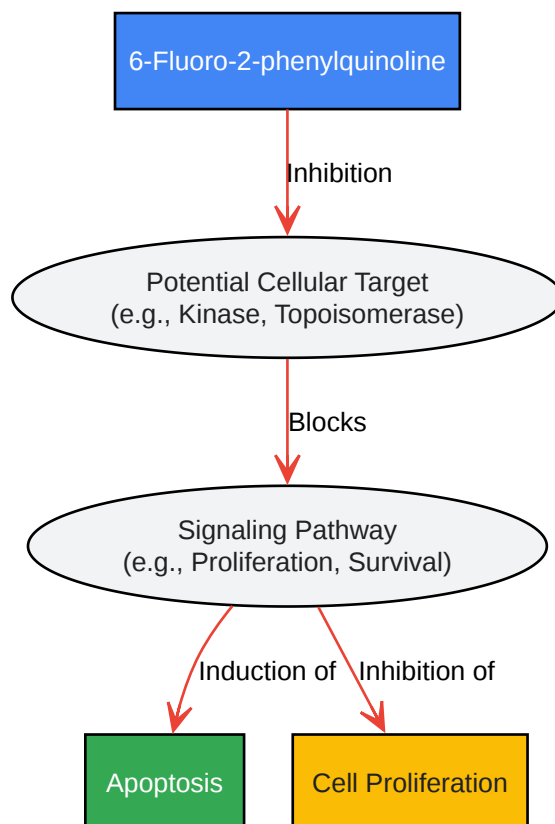
While no specific biological studies on **6-Fluoro-2-phenylquinoline** have been reported, the broader class of 2-phenylquinolines and fluoroquinolones has demonstrated significant therapeutic potential, particularly as anticancer and antimicrobial agents.

### Anticancer Potential

Studies on substituted 2-arylquinolines have shown selective cytotoxicity against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer cells.[3] The substitution

at the C-6 position of the quinoline ring has been noted to influence this activity.[3] The proposed mechanism of action for some quinoline derivatives involves the inhibition of key cellular processes or signaling pathways.

#### Potential Anticancer Mechanism of Action



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Caption: Potential mechanism of anticancer activity.

## Antimicrobial Potential

The 2-phenylquinoline scaffold has been investigated for its activity as an efflux pump inhibitor in bacteria, which could reverse antimicrobial resistance.[4] This suggests that **6-Fluoro-2-phenylquinoline** could also be explored for its potential to act as a standalone antimicrobial agent or as an adjuvant to enhance the efficacy of existing antibiotics.

## Future Research Directions

Based on the available information, the following areas are ripe for further investigation of **6-Fluoro-2-phenylquinoline**:

- **Definitive Synthesis and Characterization:** Development and optimization of a synthetic protocol followed by full spectroscopic characterization.
- **In Vitro Biological Screening:** Evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against various bacterial and fungal strains.
- **Mechanism of Action Studies:** If biological activity is confirmed, elucidation of the specific cellular targets and signaling pathways affected by the compound.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of a library of related derivatives to understand the impact of substitutions on biological activity.

This technical guide provides a foundational understanding of **6-Fluoro-2-phenylquinoline**, highlighting its potential as a valuable scaffold for the development of new therapeutic agents. Further experimental work is necessary to fully elucidate its chemical and biological properties.

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